5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
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Description
The compound “5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The “3,5-Dimethoxyphenyl” part suggests the presence of a phenyl (benzene) ring with methoxy (-OCH3) groups attached at the 3rd and 5th positions .
Synthesis Analysis
While specific synthesis methods for “5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol” were not found, related compounds such as “2-(3,5-Dimethoxyphenyl)-2,3-Dihydroquinolin-4(1H)-one” have been synthesized and analyzed . The synthesis involved the use of 5-amino-pyrazoles as versatile synthetic building blocks .
Scientific Research Applications
Antimicrobial and Anti-proliferative Activities
1,3,4-Oxadiazole derivatives, including those with dimethoxyphenyl groups, have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds have shown significant inhibitory activity against pathogenic bacteria and fungi, as well as potent anti-proliferative effects against various cancer cell lines, indicating their potential as therapeutic agents in treating infections and cancer (Al-Wahaibi et al., 2021).
Antifungal and Antioxidant Properties
Oxadiazole derivatives have also been highlighted for their antifungal activities and potential as antioxidant agents. Certain derivatives have been found to inhibit the growth of various fungi, demonstrating their utility in developing antifungal treatments. Additionally, these compounds exhibit remarkable antioxidant properties, comparable to standard controls, suggesting their use in combating oxidative stress-related conditions (Chen et al., 2007).
Anti-inflammatory Effects
The anti-inflammatory properties of 1,3,4-oxadiazole derivatives have been explored through in-vitro and in-vivo studies, showing significant inhibition of inflammation. These findings are supported by molecular docking studies, which indicate the potential of these compounds in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).
Molecular Docking and Pharmacological Evaluation
Further research into 1,3,4-oxadiazole derivatives includes molecular docking and pharmacological evaluations to investigate their binding interactions with biological targets. These studies have revealed that these compounds are potential anti-bacterial agents and moderate inhibitors of specific enzymes, showcasing their versatility in drug development (Siddiqui et al., 2014).
properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-13-7-3-6(4-8(5-7)14-2)9-11-12-10(16)15-9/h3-5H,1-2H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETOHBVQLQTXEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NNC(=S)O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol |
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